3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
3-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) |
InChI Key |
RTBPKUKQENABGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The core heterocycle 1H-pyrrolo[2,3-b]pyridine can be synthesized by classical methods such as Madelung or Fischer indole synthesis modifications, or purchased commercially. For halogenation, the nitrogen is often left unprotected or protected with tosyl groups depending on the subsequent reaction steps.
Bromination at the 3-Position
Reagents and Conditions : Bromination is commonly achieved using bromine (Br2) in chloroform or N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature.
Reaction Time : Typically ranges from 10 minutes to 16 hours depending on the reagent and solvent system.
Example : Bromination of 5-bromo-7-azaindole with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours yields the 3-bromo derivative efficiently.
Iodination at the 4-Position
Reagents and Conditions : Iodination is achieved using iodine (I2) or N-iodosuccinimide (NIS) in solvents like dimethylformamide (DMF) or isopropanol at room temperature.
Base Addition : Potassium hydroxide (KOH) or potassium carbonate (K2CO3) is often added to facilitate the reaction.
Reaction Time : Typically 4 hours at 25°C.
Example : Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF with iodine and KOH at 25°C for 4 hours gives this compound in high yield (82.5%).
Sequential Halogenation Procedure
A typical preparation involves:
Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine : This intermediate is brominated at the 3-position using NBS or bromine.
Followed by iodination at the 4-position : Using iodine and base in DMF or isopropanol.
Workup : The reaction mixture is diluted with water, extracted with organic solvents (e.g., ethyl acetate), washed with sodium thiosulfate to remove excess iodine, dried over magnesium sulfate, and concentrated to afford the target compound.
Representative Experimental Data Table
| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | NBS, triethylamine | Dichloromethane | 0°C to RT | 1–16 hours | ~85 | Bromination at 3-position |
| 2 | 3-Bromo-5-bromo-1H-pyrrolo[2,3-b]pyridine | Iodine (I2), KOH | DMF or i-PrOH | 25°C | 4 hours | 82.5 | Iodination at 4-position |
| 3 | Reaction mixture | Workup: aqueous Na2S2O3, brine washing, MgSO4 drying | - | - | - | - | Purification by extraction and drying |
Additional Notes on Protection and Functionalization
Nitrogen Protection : In some synthetic routes, the pyrrole nitrogen is protected with tosyl chloride (tosylation) to prevent side reactions during halogenation or cross-coupling steps.
Cross-Coupling Compatibility : The halogenated product is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling further derivatization at the 3- and 4-positions.
Reaction Atmosphere : Nitrogen atmosphere is preferred during palladium-catalyzed coupling reactions to prevent oxidation.
Summary of Key Research Findings
The selective bromination at the 3-position and iodination at the 4-position of 1H-pyrrolo[2,3-b]pyridine derivatives can be reliably achieved using NBS and iodine respectively, under mild conditions.
The iodination step requires a base such as KOH or K2CO3 to proceed efficiently.
Yields are generally high , with reported isolated yields above 80%.
The compound is a valuable intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling access to diverse substituted pyrrolo[2,3-b]pyridines.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potent fibroblast growth factor receptor (FGFR) inhibitors, which are important in cancer therapy.
Chemical Biology: The compound serves as a building block for the synthesis of bioactive molecules that can be used to study biological pathways and mechanisms.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation, migration, and invasion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural similarities with 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine, differing in substituent positions, halogen types, or additional functional groups:
Data Table: Comparative Analysis
| Property | This compound | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 3-Bromo-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 337.93 | 337.93 | 197.03 |
| Halogen Positions | C3-Br, C4-I | C5-Br, C3-I | C3-Br |
| Cross-Coupling Reactivity | High (I > Br) | Moderate (steric hindrance at C5) | Low (Br only) |
| Kinase Inhibition Potential | High (dual halogen interactions) | Moderate (single iodine) | Low |
| Aqueous Solubility | Poor | Poor | Moderate |
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential halogenation of the pyrrolo[2,3-b]pyridine core. A representative method includes:
- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 3-position .
- Iodination : Employing iodine or iodinating agents (e.g., N-iodosuccinimide) at the 4-position, often requiring protecting groups (e.g., tosyl) to direct regioselectivity .
- Deprotection : Acidic or basic hydrolysis to remove protecting groups and yield the final product.
Key intermediates should be characterized via H/C NMR and mass spectrometry to confirm halogen placement .
Basic: How is the structure of this compound confirmed experimentally?
- Spectroscopy : H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and C NMR (halogen-induced deshielding) are critical .
- X-ray crystallography : Programs like SHELXL refine crystal structures to verify bond angles and halogen positions. For example, Br and I substituents exhibit distinct bond lengths (C–Br ~1.90 Å; C–I ~2.10 Å) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 337.82 for CHBrIN) .
Advanced: How does the reactivity of this compound compare in Suzuki-Miyaura vs. Ullmann coupling reactions?
- Suzuki-Miyaura : The iodine substituent reacts preferentially with arylboronic acids under Pd catalysis (e.g., Pd(PPh)), yielding 4-aryl derivatives while retaining bromine for further functionalization .
- Ullmann coupling : Requires CuI/ligand systems and targets bromine for C–N bond formation, but competing dehalogenation may occur. Optimize solvent (DMF vs. toluene) and temperature (80–120°C) to suppress side reactions .
Table : Representative reaction yields
| Coupling Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh) | 65–85 | |
| Ullmann | CuI/1,10-phenanthroline | 40–60 |
Advanced: What challenges arise in crystallographic analysis of halogenated pyrrolo[2,3-b]pyridines?
- Disorder : Heavy atoms (Br, I) may cause electron density overlap. Use SHELXL’s PART instruction to model disorder .
- Twinned crystals : Data from twinned specimens require careful scaling (e.g., using HKL-3000) and refinement with twin laws .
- Thermal motion : Halogens exhibit higher displacement parameters. Restrain anisotropic displacement parameters (ADPs) during refinement .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives from this compound?
- Halogen effects : Bromine enhances electrophilicity for nucleophilic substitution, while iodine facilitates cross-coupling. Replace iodine with alkynyl groups to modulate pharmacokinetics .
- Core modifications : Adding sulfonamide or morpholine groups at the 1-position improves solubility and target binding (e.g., FGFR inhibition) .
Case study : Derivatives with 4-aryl groups (from Suzuki coupling) showed 10–50 nM IC against kinase targets .
Advanced: What computational methods predict the electronic properties of this compound?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution, highlighting nucleophilic sites .
- Molecular docking : AutoDock Vina screens binding affinities to targets (e.g., FGFR1). Halogens contribute to hydrophobic interactions in active sites .
Advanced: How should researchers address contradictory data in synthetic yields or reaction pathways?
- Optimization : Vary catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) or ligands (Xantphos vs. BINAP) to improve reproducibility .
- Mechanistic studies : Use C-labeled intermediates or in-situ IR to track reaction progress and identify bottlenecks .
- Case example : A 30% yield discrepancy in iodination was resolved by switching from DMF to THF, reducing side-product formation .
Advanced: What biological activities are associated with derivatives of this compound?
- Anticancer : Sulfonamide derivatives inhibit c-Met kinase (IC < 100 nM) by binding to the ATP pocket .
- Antiviral : Ribofuranosyl derivatives (e.g., compound 33 in ) showed sub-micromolar activity against RNA viruses .
- FGFR inhibition : Fluorinated analogs (e.g., 4-fluoro-3-pyrimidinyl derivatives) suppress tumor growth in xenograft models .
Advanced: How can regioselectivity be controlled during substitutions on the pyrrolo[2,3-b]pyridine core?
- Directing groups : Use Ts-protected intermediates to favor electrophilic substitution at the 4-position .
- Metalation : LDA or n-BuLi at low temperatures (–78°C) deprotonates the 3-position for alkylation .
- Cross-coupling : Selectivity between Br and I depends on catalyst (Pd vs. Cu) and oxidative addition rates .
Advanced: What are the best practices for handling and storing this compound?
- Stability : Store under argon at –20°C to prevent dehalogenation or oxidation. Avoid prolonged exposure to light .
- Solubility : Use DMSO or DMF for biological assays; recrystallize from EtOAc/hexanes for purity >98% .
- Safety : Halogenated heterocycles may be toxic. Use gloveboxes for air-sensitive reactions and LC-MS to monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
